

Technical Support Center: The Hexaaquacobalt(II) Equilibrium Experiment

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Compound of Interest

Compound Name: hexaaquacobalt(II)

Cat. No.: B1241676

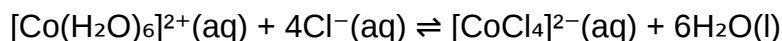
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This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists investigating the influence of temperature on the **hexaaquacobalt(II)** equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the color change in the **hexaaquacobalt(II)** equilibrium experiment?

The color change is a visual representation of Le Chatelier's principle. The equilibrium involves two different complex ions of cobalt(II): the **hexaaquacobalt(II)** ion, $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$, which is pink, and the tetrachlorocobalt(II) ion, $[\text{CoCl}_4]^{2-}$, which is blue.^{[1][2][3]} The equilibrium can be represented as:



Changes in temperature shift the equilibrium position, favoring the formation of one complex over the other, resulting in a noticeable color change.^[2]

Q2: How does temperature specifically affect the equilibrium?

The forward reaction, which forms the blue tetrachlorocobalt(II) complex, is endothermic, meaning it absorbs heat.^{[2][4][5][6]} Therefore, according to Le Chatelier's principle:

- Increasing the temperature (e.g., in a hot water bath) will shift the equilibrium to the right, favoring the formation of the blue $[\text{CoCl}_4]^{2-}$ complex.[1][2][3][5][6]
- Decreasing the temperature (e.g., in a cold bath) will shift the equilibrium to the left, favoring the formation of the pink $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ complex.[1][2]

Q3: What is the role of hydrochloric acid (HCl) in this experiment?

Hydrochloric acid serves as the source of chloride ions (Cl^-). The concentration of chloride ions is a critical factor that influences the equilibrium position.[7] Increasing the concentration of Cl^- will shift the equilibrium to the right, favoring the formation of the blue $[\text{CoCl}_4]^{2-}$ complex.[3][5][6]

Q4: Can other chloride salts be used instead of HCl?

Yes, other soluble chloride salts like sodium chloride (NaCl) can also be used to increase the chloride ion concentration and shift the equilibrium towards the blue complex.[8] However, using a strong acid like HCl also helps to suppress the formation of cobalt(II) hydroxide precipitates.

Troubleshooting Guide

Problem 1: The solution does not turn a distinct blue when heated.

- Possible Cause 1: Insufficient chloride ion concentration. The equilibrium may be too far to the left (pink side) to begin with.
 - Solution: Add a small amount of concentrated hydrochloric acid or a soluble chloride salt to increase the $[\text{Cl}^-]$. [3][5][6]
- Possible Cause 2: The temperature is not high enough. The forward reaction is endothermic, and a significant shift requires a sufficient increase in temperature.
 - Solution: Ensure your hot water bath is at a sufficiently high temperature (e.g., over 90°C) to observe a clear color change.[2]
- Possible Cause 3: The initial concentration of cobalt(II) chloride is too low.

- Solution: Prepare a new solution with a higher concentration of cobalt(II) chloride.

Problem 2: The solution appears purple or violet at room temperature.

- Explanation: A purple or violet color indicates that there are significant amounts of both the pink $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ and blue $[\text{CoCl}_4]^{2-}$ complexes present in the solution at equilibrium.^[1] This is often the desired starting point for demonstrating the effects of temperature.
- Action: No action is required if this is the intended starting color. If a more distinct pink or blue is desired at room temperature, you can adjust the chloride ion concentration accordingly by adding water (for pink) or a chloride source (for blue).^[2]

Problem 3: A precipitate forms in the solution.

- Possible Cause: Formation of cobalt(II) hydroxide. This can occur if the solution is not sufficiently acidic.
 - Solution: Add a small amount of hydrochloric acid to lower the pH and dissolve the precipitate.

Problem 4: Inconsistent or non-reproducible spectrophotometer readings.

- Possible Cause 1: Temperature fluctuations. The absorbance is highly dependent on temperature.
 - Solution: Use a temperature-controlled cuvette holder in the spectrophotometer or ensure that the temperature of the solution is stable and accurately measured for each reading.
- Possible Cause 2: Condensation on the cuvette. When measuring the absorbance of a cold solution, condensation can form on the outside of the cuvette, scattering light and leading to inaccurate readings.
 - Solution: Wipe the cuvette with a lint-free cloth immediately before placing it in the spectrophotometer.
- Possible Cause 3: Incorrect wavelength selection.

- Solution: Ensure you are measuring the absorbance at the λ_{max} (wavelength of maximum absorbance) for the species of interest. The $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ complex has a λ_{max} around 510 nm (absorbs green-blue light, appears pink), and the $[\text{CoCl}_4]^{2-}$ complex has a λ_{max} around 690 nm (absorbs orange light, appears blue).^{[9][10]}

Data Presentation

Table 1: Hypothetical Equilibrium Constants (K_c) at Various Temperatures

Temperature (°C)	Temperature (K)	1/T (K ⁻¹)	Absorbance at 690 nm	[CoCl ₄] ²⁻ (M)	[Co(H ₂ O) ₆] ²⁺ (M)	[Cl ⁻] (M)	K_c	ln(K_c)
25	298.15	0.003354	0.150	0.0025	0.0975	3.99	0.0010	-6.908
35	308.15	0.003245	0.250	0.0042	0.0958	3.98	0.0018	-6.320
45	318.15	0.003143	0.400	0.0067	0.0933	3.97	0.0031	-5.776
55	328.15	0.003047	0.600	0.0100	0.0900	3.96	0.0051	-5.279
65	338.15	0.002957	0.850	0.0142	0.0858	3.94	0.0081	-4.816

Note: This table contains hypothetical data for illustrative purposes. Actual experimental values will vary based on initial concentrations.

Experimental Protocols

Spectrophotometric Determination of the Equilibrium Constant (K_c)

This protocol outlines the steps to determine the equilibrium constant for the **hexaaquacobalt(II)** equilibrium at various temperatures.

1. Preparation of Solutions:

- Prepare a stock solution of known concentration of cobalt(II) chloride in a solution of hydrochloric acid (e.g., 0.1 M CoCl_2 in 4 M HCl).[\[11\]](#)
- Prepare a reference solution containing only the pink $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ by dissolving CoCl_2 in deionized water.
- Prepare a reference solution containing only the blue $[\text{CoCl}_4]^{2-}$ by dissolving CoCl_2 in a high concentration of HCl (e.g., 12 M).

2. Determination of Molar Absorptivity:

- Using a spectrophotometer, measure the absorbance of the pink and blue reference solutions at the λ_{max} of the $[\text{CoCl}_4]^{2-}$ complex (approximately 690 nm).
- Calculate the molar absorptivity (ϵ) for each species at this wavelength using the Beer-Lambert law ($A = \epsilon bc$).

3. Data Collection at Various Temperatures:

- Place the equilibrium solution in a cuvette.
- Submerge the cuvette in a water bath at a specific temperature (e.g., 25°C) and allow it to equilibrate.[\[11\]](#)
- Quickly dry the cuvette and measure its absorbance at 690 nm. Record the temperature and absorbance.[\[9\]](#)
- Repeat this process for a range of temperatures (e.g., in 10°C increments up to 70°C).[\[9\]](#)

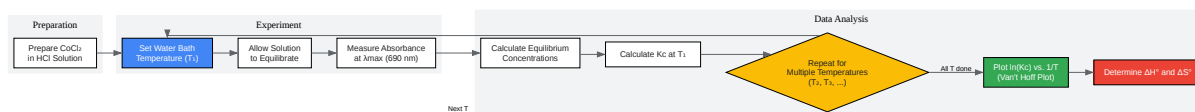
4. Calculation of K_c :

- For each temperature, use the measured absorbance and the molar absorptivity values to calculate the equilibrium concentrations of $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ and $[\text{CoCl}_4]^{2-}$.[\[12\]](#)
- Calculate the equilibrium concentration of $[\text{Cl}^-]$.
- Calculate the equilibrium constant, K_c , using the expression: $K_c = [\text{CoCl}_4^{2-}] / ([\text{Co}(\text{H}_2\text{O})_6^{2+}][\text{Cl}^-]^4)$

5. Thermodynamic Analysis (Van't Hoff Plot):

- Plot $\ln(K_c)$ versus $1/T$ (in Kelvin).[\[11\]](#)
- The slope of the resulting line will be equal to $-\Delta H^\circ/R$, and the y-intercept will be equal to $\Delta S^\circ/R$, where R is the ideal gas constant. This allows for the determination of the standard enthalpy and entropy changes for the reaction.[\[10\]](#)

Mandatory Visualization



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Caption: Experimental workflow for thermodynamic analysis of the **hexaaquacobalt(II)** equilibrium.

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